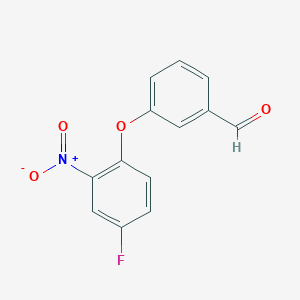

3-(4-Fluoro-2-nitrophenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

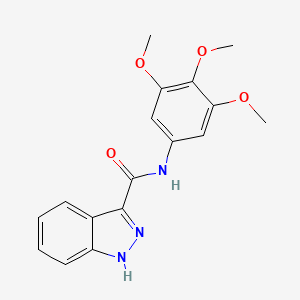

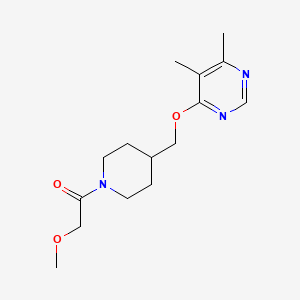

“3-(4-Fluoro-2-nitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8FNO4 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [O-]N+C1=CC(F)=CC=C1C=O . The exact 3D structure may be viewed using specific software .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Spectroscopic Properties

A study by Cardoso et al. (2012) on the synthesis of rosamine fluorophores utilized a reaction involving benzaldehyde derivatives, highlighting the role of substituents such as NO2 in altering the fluorescence properties of molecules. This research demonstrates the utility of microwave-assisted synthesis in obtaining higher yields and the influence of structural modifications on photophysical behavior (Cardoso et al., 2012).

Photocatalytic Applications

A study by Lima et al. (2017) explored the use of graphitic carbon nitride (g-C3N4), modified through thermal, mechanical, and chemical processes, as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This research underscores the potential of modified g-C3N4 in enhancing photocatalytic conversion and yield under environmentally friendly conditions (Lima et al., 2017).

Nitration and Hydroxylation Studies

Vione et al. (2004) investigated the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid, providing insights into the formation of nitrophenols and their environmental implications. This study contributes to understanding the chemical transformations involving nitro and hydroxyl groups, relevant to the chemistry of nitro-substituted benzaldehydes (Vione et al., 2004).

Enzyme Inhibition Research

Çelik and Babagil (2019) synthesized compounds through microwave-assisted condensation of benzaldehyde derivatives, testing their inhibitory effects on carbonic anhydrase isoenzymes. This study indicates the potential of benzaldehyde derivatives in developing new therapeutic applications by targeting enzyme activity (Çelik & Babagil, 2019).

Catalytic Activity and Material Science

Nasrollahzadeh et al. (2016) investigated the catalytic activity of CoFe2O4 nanoparticles in the oxidation of benzyl alcohol to benzaldehyde. The study demonstrates the effectiveness of these nanoparticles as a magnetically recoverable catalyst for selective oxidation reactions, highlighting the relevance of benzaldehyde derivatives in catalysis and material science applications (Nasrollahzadeh et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-nitrobenzaldehyde, indicates that it is combustible, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-4-5-13(12(7-10)15(17)18)19-11-3-1-2-9(6-11)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCIVPAXDWUBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2819905.png)

![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)

![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)